

# Application Notes and Protocols: 6-Phenylnicotinic Acid in Coordination Chemistry

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## Compound of Interest

Compound Name: 6-Phenylnicotinic acid

Cat. No.: B1347016

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **6-Phenylnicotinic acid** is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a phenyl group.<sup>[1][2]</sup> This structure presents multiple coordination sites—the pyridine nitrogen and the carboxylate oxygen atoms—making it a versatile ligand for the synthesis of novel metal complexes. While the coordination chemistry of nicotinic acid and its other derivatives is well-explored, **6-phenylnicotinic acid** remains a comparatively novel ligand.<sup>[3]</sup> Its derivatives have shown significant promise in drug development, exhibiting activities such as TRPV1 antagonism, and potential anticancer and antibacterial properties.<sup>[4][5][6]</sup> The introduction of a metal center could modulate these biological activities, offering a promising avenue for the development of new therapeutic agents and catalysts.<sup>[7][8]</sup>

These notes provide a comprehensive guide for researchers interested in utilizing **6-phenylnicotinic acid** as a ligand, covering its synthesis, a general protocol for metal complexation, characterization techniques, and potential applications.

## Part 1: Ligand Properties and Synthesis

### Physicochemical Properties of 6-Phenylnicotinic Acid

The fundamental properties of the ligand are crucial for designing synthetic strategies and understanding its coordination behavior.

Property	Value	Reference
CAS Number	29051-44-3	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	199.21 g/mol	[1][2]
Appearance	White to light yellow solid	[1]
Melting Point	243°C	[1]
Purity	≥ 97%	[1]
IUPAC Name	6-phenylpyridine-3-carboxylic acid	[2]

## Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid

The synthesis of **6-phenylnicotinic acid** can be effectively achieved via a Suzuki coupling reaction.[9] This protocol details the reaction between 6-bromonicotinic acid and phenylboronic acid.

### Materials:

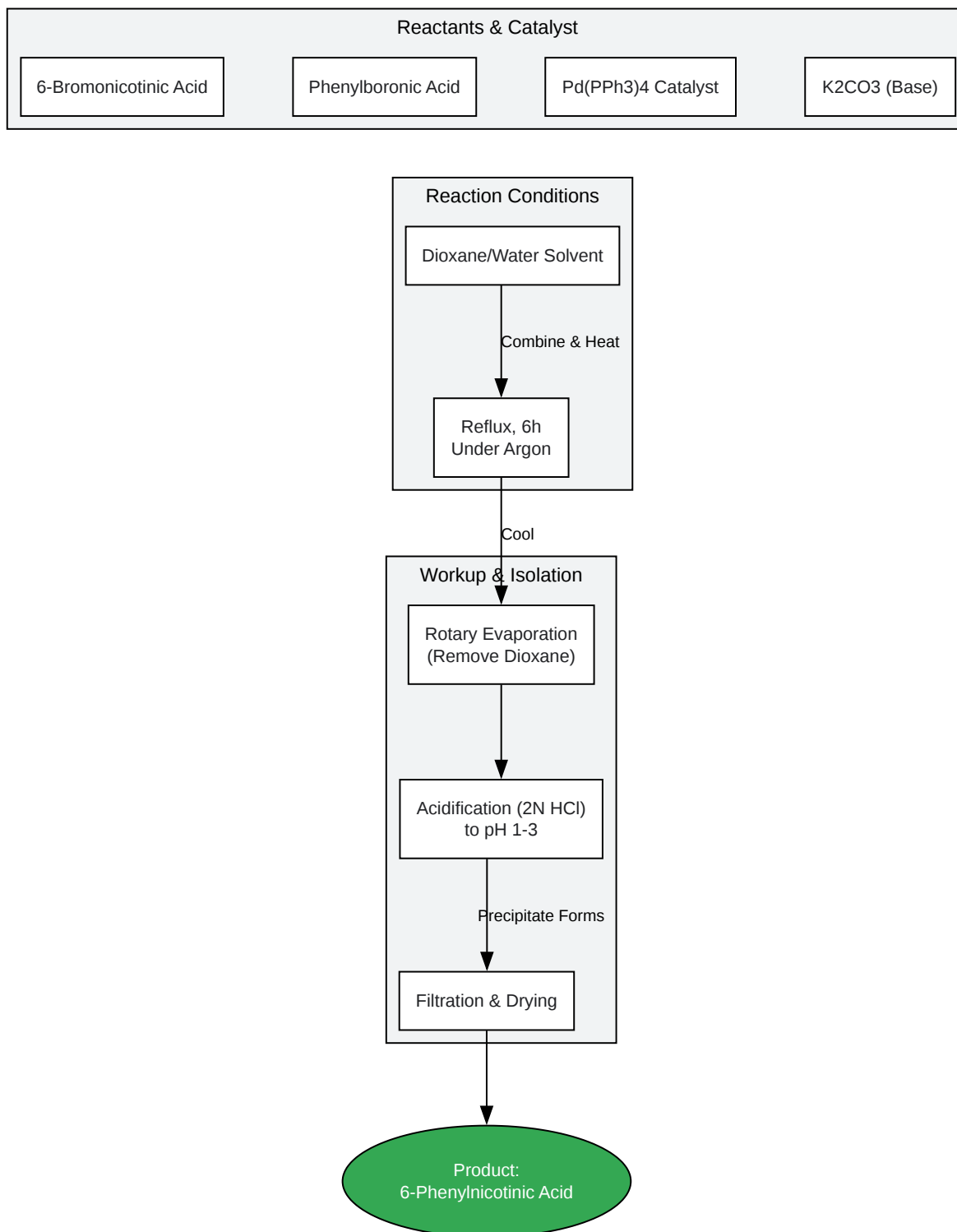
- 6-Bromonicotinic acid (1.0 eq.)
- Phenylboronic acid (1.2 eq.)
- Tetrakis(triphenylphosphine)palladium(0) (1 mol%)
- Potassium carbonate (2.0 eq.)
- Dioxane
- Distilled water
- 2 N Hydrochloric acid

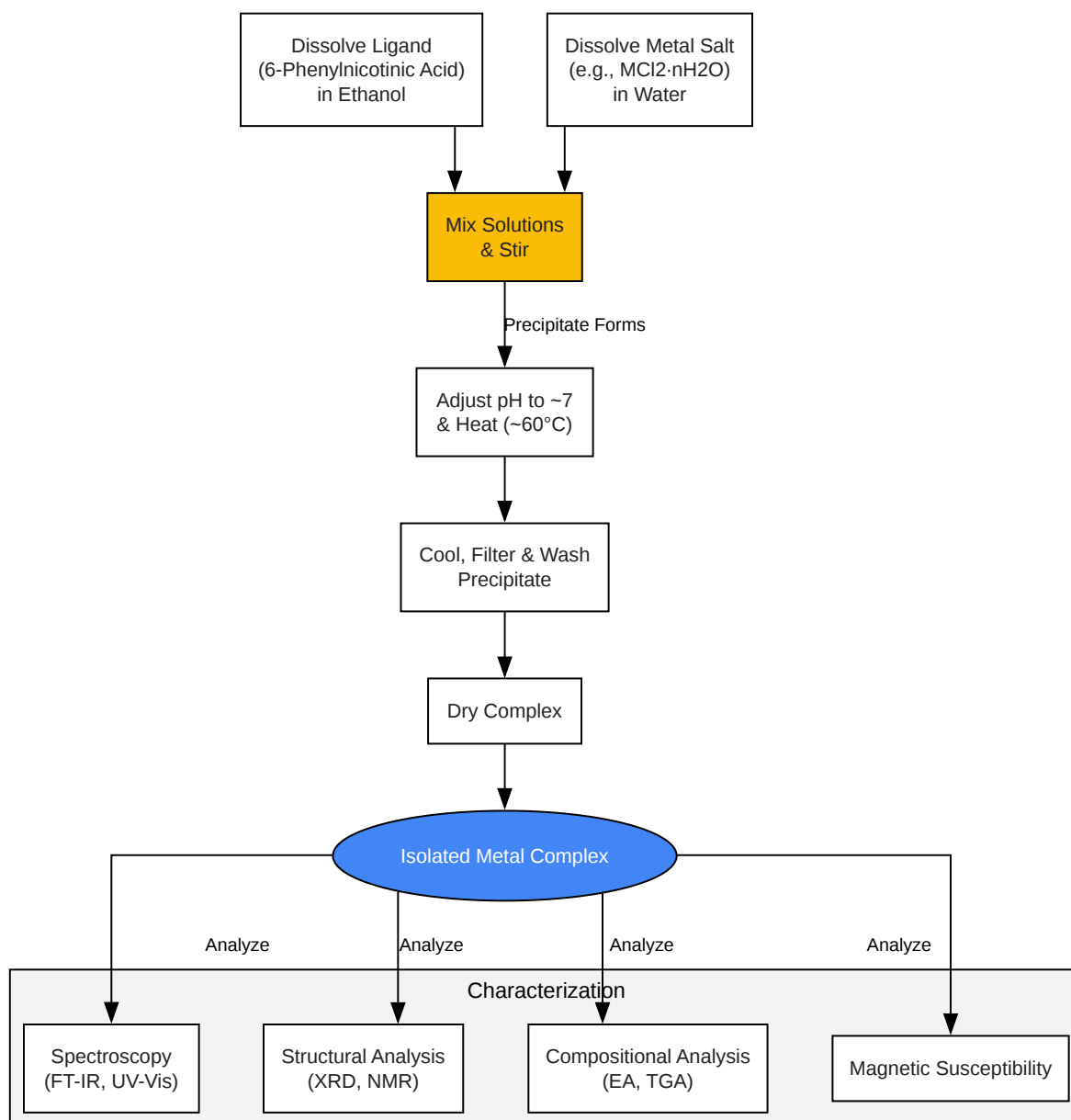
- Argon gas supply
- Standard reflux apparatus, rotary evaporator, filtration equipment

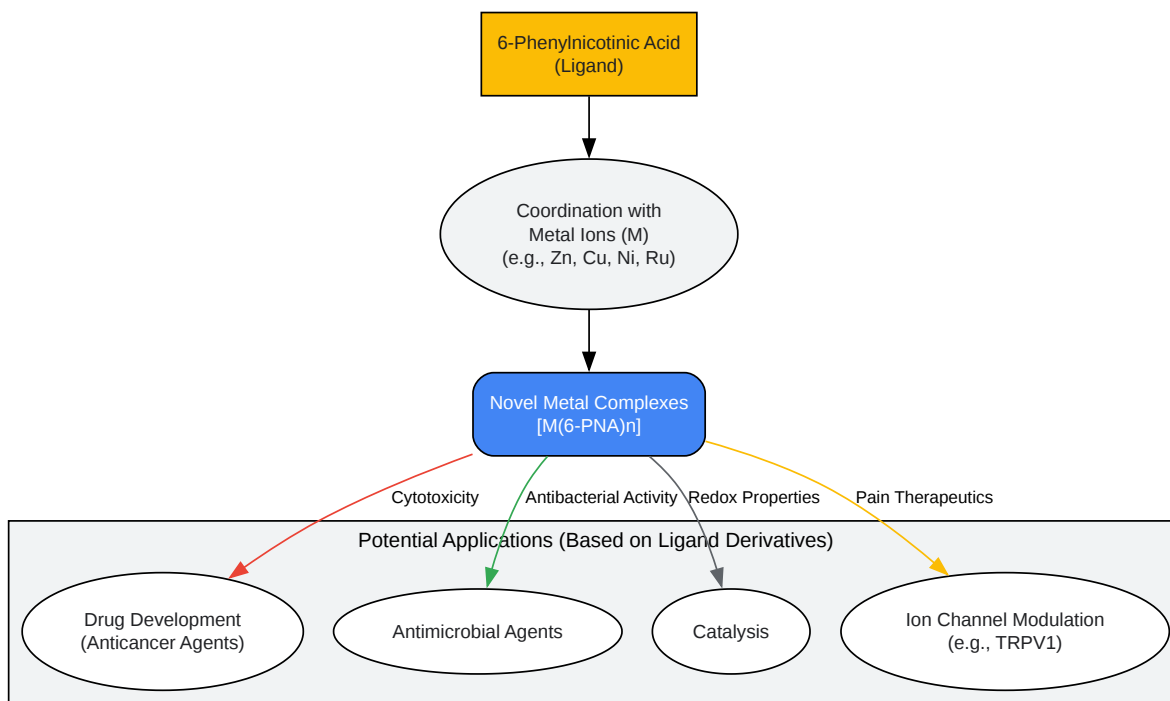
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 6-bromonicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (1 mol%).
- **Solvent Addition:** Add a solvent mixture of dioxane and water (10:1 by volume).
- **Inert Atmosphere:** Purge the flask with argon gas to create an inert atmosphere.
- **Base Addition:** Add potassium carbonate (2.0 eq.) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the dioxane using a rotary evaporator.
- **Precipitation:** Add distilled water to the remaining residue. Adjust the pH of the solution to 1-3 by slowly adding 2 N hydrochloric acid. A white solid should precipitate.
- **Isolation and Drying:** Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly to yield **6-phenylnicotinic acid**.<sup>[9]</sup>

Diagram: Synthesis Workflow







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